2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would include a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring would be an acetic acid group and a carbonyl group with a tert-butyl group attached. The exact 3D structure would depend on the stereochemistry at the 4-position of the thiazolidine ring.Scientific Research Applications
Antihypertensive Activities
One of the primary applications of derivatives of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is in the development of antihypertensive drugs. The synthesis and evaluation of (4R)-3-(Mercaptoacyl)-4-thiazolidinecarboxylic acids have demonstrated potent inhibitory activities against angiotensin-converting enzyme (ACE), a target in the treatment of hypertension. These compounds, including (4R)-3-[(2S)-3-Mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid, exhibit significant oral activity in inhibiting ACE, comparable to that of (2S)-1-[(2S)-3-mercapto-2-methylpropanoyl] proline (Mita et al., 1978).
Antimicrobial and Antifungal Activities
Derivatives have also shown promising antimicrobial and antifungal properties. The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives has led to compounds with weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in treating infections (Alhameed et al., 2019).
Fluorescence Properties for Sensing Applications
The fluorescence properties of certain derivatives make them suitable for chemical sensing applications. A synthesized compound showed a strong fluorescent quenching effect in the presence of Co2+, indicating its potential use as a selective fluorescent chemical sensor for Co2+ detection (Rui-j, 2013).
Aldose Reductase Inhibition for Diabetic Complications
(4-oxo-2-thioxothiazolidin-3-yl)acetic acids and their derivatives have been explored for their aldose reductase inhibitory action, which is significant for managing diabetic complications. These compounds, including those with submicromolar IC50 values, have been found to be potent inhibitors of aldose reductase, with some exhibiting greater potency than the clinically used epalrestat (Kučerová-Chlupáčová et al., 2020).
Anticancer and Trypanocidal Activities
Some derivatives have been synthesized with significant trypanocidal and anticancer activities. The screening for these properties has identified compounds with potent activity against Trypanosoma species and human tumor cell lines, indicating their potential in developing treatments for trypanosomiasis and cancer (Holota et al., 2019).
Luminescent Properties for Laser Dyes and Metal Sensing
Derivatives displaying high luminescence have been identified as potential candidates for laser dyes and metal sensing applications. Their high fluorescence quantum yields and large Stokes shift values suggest their utility in these fields (Grummt et al., 2007).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its properties, and its potential applications. For example, it could be interesting to explore whether it has any biological activity, or whether it could be used as a building block for the synthesis of more complex compounds .
properties
IUPAC Name |
2-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKRXYTZFFPMY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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